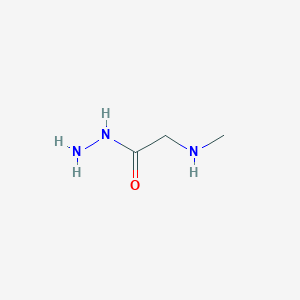

2-(Methylamino)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-5-2-3(7)6-4/h5H,2,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGILYHNZNBRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-47-2 | |

| Record name | 2-(Methylamino)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Methylamino)acetohydrazide: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-(Methylamino)acetohydrazide, a functionalized hydrazide with significant potential as a building block in medicinal chemistry and materials science. While publicly available data on this specific molecule is limited, this document consolidates all known information and provides expert-driven analysis based on the well-established chemistry of analogous hydrazide compounds. We will cover its core physicochemical properties, propose a robust synthetic methodology, explore its expected reactivity and mechanistic pathways, predict its spectroscopic profile, and discuss its potential applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their work.

Introduction: The Hydrazide Moiety in Modern Chemistry

The hydrazide functional group, characterized by a -C(=O)NHNH₂ moiety, is a cornerstone of modern synthetic and medicinal chemistry.[1] These compounds are not merely synthetic intermediates; they are recognized for their diverse biological activities and their utility as versatile synthons for constructing complex molecular architectures.[1][2] Hydrazides serve as key precursors for a wide array of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many approved pharmaceuticals.[2]

This compound (C₃H₉N₃O) is a unique member of this class, incorporating both a terminal hydrazide for condensation reactions and a secondary methylamino group that can influence solubility, basicity, and serve as an additional point for molecular elaboration. Its structure suggests potential as a scaffold or linker in the rational design of novel therapeutic agents.

Core Physicochemical Properties

The fundamental identity and computed properties of this compound are summarized below. This data is compiled from established chemical databases.[3][4]

Chemical Structure

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(methylamino)acetate (1.0 eq). Add absolute ethanol to dissolve the ester (approx. 10 mL per gram of ester).

-

Reagent Addition: While stirring, add hydrazine hydrate (99%, 2.0 eq) to the solution. The use of an excess of hydrazine hydrate drives the reaction to completion.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Workup: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, followed by further cooling in an ice bath. The product, being a solid, is expected to precipitate out of the ethanol solution upon cooling.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or soluble impurities.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its three key functional components: the terminal -NH₂ of the hydrazide, the adjacent -NH- group, and the secondary methylamino group.

Hydrazone Formation: The Gateway to Heterocycles

The most prominent reaction of hydrazides is their condensation with aldehydes and ketones to form stable hydrazones (a type of Schiff base). [5][6]This reaction is fundamental to their use as synthons.

Mechanism: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond of the hydrazone.

Caption: Key reaction pathway: Hydrazone formation.

These resulting hydrazones are not merely final products; they are versatile intermediates for synthesizing five- and six-membered heterocyclic rings, which are of immense interest in drug discovery. [2]

Other Expected Reactions

-

N-Acetylation: The hydrazide moiety can undergo acetylation, for instance, when refluxed with glacial acetic acid. [7]The secondary amine could also potentially be acetylated under more forcing conditions.

-

Basicity and Salt Formation: Both the methylamino nitrogen and the hydrazide nitrogens are basic and will react with acids to form salts. This property is critical for aqueous solubility and potential formulation strategies.

Predicted Spectroscopic and Analytical Profile

No publicly available spectra for this compound were identified. However, a detailed spectroscopic profile can be predicted based on its structure and data from analogous compounds. [8][9][10]This predicted data is crucial for reaction monitoring and structural confirmation.

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | ~2.4 ppm (s, 3H): N-CH₃ ~3.3 ppm (s, 2H): -NH-CH₂ -C=O~2.5-4.0 ppm (br s, 3H): -NH -CH₃, -CO-NH -NH₂ | The methyl group will be a singlet. The methylene protons are adjacent to an NH and a carbonyl, appearing as a singlet. The three N-H protons will be broad, exchangeable signals. |

| ¹³C NMR | ~170 ppm: C =O (Amide carbonyl)~55 ppm: -NH-C H₂-C=O~35 ppm: N-C H₃ | The carbonyl carbon is significantly deshielded. The methylene and methyl carbons appear in the typical aliphatic region for carbons attached to nitrogen. [10] |

| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (two bands for -NH₂, one for -NH-)2950-2850: C-H stretching (aliphatic)~1660: C=O stretching (Amide I band)~1600: N-H bending (Amide II band) | These are characteristic vibrational frequencies for primary and secondary amines, as well as the amide functionality within the hydrazide group. [9] |

| Mass Spec (EI) | M⁺ at m/z = 103.07: Molecular ion peakKey Fragments: m/z 74 ([M-NHNH]⁺), m/z 58 ([M-CONHNH₂]⁺), m/z 44 ([CH₂NHCH₃]⁺) | The molecular ion peak corresponds to the monoisotopic mass. [3]Fragmentation is expected to occur at the weaker C-N and N-N bonds. |

Safety, Handling, and Storage

Specific safety data for this compound is not available. Therefore, precautions must be based on data for structurally related compounds such as acetohydrazide and other aliphatic amines. [11][12][13]Hydrazine derivatives should always be handled as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [14]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid all contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

-

Potential Hazards: Based on analogs, this compound should be considered harmful if swallowed or in contact with skin, and a potential cause of skin and eye irritation. [11][12][13][15]

Potential Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical tool for researchers.

-

Combinatorial Chemistry: It is an ideal building block for creating libraries of novel compounds. The hydrazide can be reacted with a diverse set of aldehydes/ketones, and the secondary amine offers a second site for derivatization, leading to a large number of unique structures from a single scaffold.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated from its multiple reactive handles.

-

Development of Heterocyclic Scaffolds: It is a direct precursor to a multitude of N-substituted heterocyclic cores that are of high interest in the search for new anti-infective, anti-inflammatory, and anti-cancer agents. [1][16]

References

- Sigma-Aldrich. (n.d.). 2-(Dimethylamino)acetohydrazide dihydrochloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68319, 2-(Dimethylamino)acetohydrazide.

- Sigma-Aldrich. (2025). Safety Data Sheet for 2-(Methylamino)ethanol.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 2-(METHYL AMINO) ETHANOL.

- PubChemLite. (n.d.). This compound (C3H9N3O).

- BLD Pharm. (n.d.). This compound.

- Fisher Scientific. (2025). Safety Data Sheet for 2-(Methylamino)ethanol.

- Fisher Scientific. (2025). Safety Data Sheet for Acethydrazide.

- ResearchGate. (n.d.). 13C NMR of (Z)-2-(phenylamino)-N'-(thiophen-2-ylmethylene) acetohydrazide.

- ChemicalBook. (2019). The reactivity of Acethydrazide.

- Sigma-Aldrich. (n.d.). This compound.

- National Center for Biotechnology Information. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.

- MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides.

- National Center for Biotechnology Information. (n.d.). 2-(4-Methylanilino)acetohydrazide.

- ResearchGate. (2025). Synthesis of Bis-Amide and Hydrazide containing Derivatives of Malonic Acid and Hypophosphorousadducts of Acidhydrazones Derived from 2-[(N-Acetyl) 2, 5-Dichloroanilido] Acetohydrazide.

- MDPI. (n.d.). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- ResearchGate. (n.d.). Solution 13C NMR spectrum of the reaction of methyl acetoacetate and acetohydrazide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14039, Acetohydrazide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C3H9N3O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 37115-47-2 [sigmaaldrich.com]

- 5. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 6. actapharmsci.com [actapharmsci.com]

- 7. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2-(Dimethylamino)acetohydrazide | C4H11N3O | CID 68319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)acetohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Methylamino)acetohydrazide, a derivative of N-methylglycine, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a secondary amine, a carbonyl group, and a terminal hydrazide moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and peptide mimetics. Hydrazides and their derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the creation of novel therapeutic agents and agrochemicals.[1][2][3]

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its structural characterization, and essential safety protocols. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to its preparation and analysis.

PART 1: Synthesis of this compound

The most direct and widely employed method for synthesizing acetohydrazides is the hydrazinolysis of a corresponding ester.[2][4] This approach is favored for its efficiency and generally high yields. The synthesis of this compound, therefore, logically proceeds through a two-step sequence: first, the esterification of N-methylglycine (sarcosine), followed by the reaction of the resulting ester with hydrazine hydrate.

Caption: General two-step synthetic workflow for this compound.

Causality Behind Experimental Design

-

Choice of Ester: An ethyl or methyl ester is typically used because they are readily formed and exhibit good reactivity towards nucleophilic acyl substitution by hydrazine. Ethanol is a common solvent for both steps as it is relatively inert, inexpensive, and effectively dissolves the reactants.

-

Hydrazinolysis Conditions: The reaction is conducted under reflux to provide the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon. Hydrazine hydrate is used in excess to drive the reaction to completion and minimize the formation of undesired side products, such as the N,N'-diacylhydrazine. Ethanol serves as an excellent solvent as it is polar enough to dissolve the hydrazine hydrate and the starting ester.[2][5]

Detailed Experimental Protocol: Hydrazinolysis of Ethyl N-methylglycinate

This protocol is adapted from established methods for converting amino acid esters to their corresponding hydrazides.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl N-methylglycinate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (99%, 2.0 eq) dropwise. The use of a slight excess of hydrazine ensures the complete consumption of the starting ester.[5][6]

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Work-up and Isolation: After the reaction is complete, remove the excess ethanol and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure this compound.

PART 2: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Caption: Standard workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

-CH₃ (Methyl): A singlet at ~2.3-2.5 ppm, integrating to 3 protons.

-

-CH₂- (Methylene): A singlet at ~3.2-3.4 ppm, integrating to 2 protons.

-

-NH- (Amine): A broad singlet, chemical shift is variable and depends on concentration and solvent. It may exchange with D₂O.

-

-NH₂ (Hydrazide): A broad singlet, also variable and exchangeable, integrating to 2 protons.

-

-NH- (Amide): A broad singlet associated with the hydrazide group, variable and exchangeable. In some cases, the NH and NH₂ protons of the hydrazide moiety may show distinct signals.[7]

-

-

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular formula is C₃H₉N₃O, with a molecular weight of 103.12 g/mol . An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (three), consistent with the Nitrogen Rule.[10][11] The mass spectrum should show a molecular ion peak at m/z = 103.

-

Key Fragmentation Patterns: Alpha-cleavage is a characteristic fragmentation pathway for amines.[11][12] A common fragmentation would be the loss of the hydrazide group (•NHNH₂) to give a resonance-stabilized cation at m/z = 72. Another possible fragmentation is the cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

Expected Absorption Bands:

-

N-H Stretching: A broad band (or multiple bands) in the region of 3200-3400 cm⁻¹, characteristic of the primary (-NH₂) and secondary (-NH-) amine groups. The broadness is due to hydrogen bonding.[13]

-

C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2800-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl and methylene groups.[14]

-

C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹. This is a highly characteristic peak for the hydrazide carbonyl group.[7]

-

N-H Bending: An absorption band around 1550-1650 cm⁻¹.

-

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, CH₃), ~3.3 ppm (s, 2H, CH₂), broad signals for NH/NH₂ |

| ¹³C NMR | Chemical Shift (δ) | ~38 ppm (CH₃), ~58 ppm (CH₂), ~170 ppm (C=O) |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 103 |

| IR Spec. | Wavenumber (cm⁻¹) | 3200-3400 (N-H stretch), 2800-2960 (C-H stretch), 1640-1680 (C=O stretch) |

PART 3: Safety, Handling, and Storage

Safety Precautions: While a specific safety data sheet (SDS) for this compound is not widely available, data from related hydrazide and amine compounds should be used to inform handling procedures.[15][16][17]

-

Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[18] Handle with caution.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

PART 4: Applications and Future Perspectives

This compound serves as a valuable scaffold in synthetic chemistry. Its primary application is as an intermediate for creating more elaborate molecular architectures.

-

Heterocyclic Synthesis: The hydrazide moiety is a classic precursor for the synthesis of various five- and six-membered heterocycles (e.g., pyrazoles, triazoles, oxadiazoles), which form the core of many pharmaceutically active compounds.[2][3]

-

Peptidomimetics: As a derivative of an N-substituted amino acid, it can be incorporated into peptide-like structures ("peptoids") to create molecules with enhanced stability against proteolytic degradation.[19][20]

-

Fragment-Based Drug Discovery: Its small size and versatile functional groups make it an attractive fragment for screening libraries in the search for new drug leads.

The strategic modification of its amine or hydrazide functionalities allows for the systematic exploration of chemical space, making this compound a foundational tool for the development of next-generation therapeutics and other specialized chemical agents.

References

-

Salim, E. et al. (2009). 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68319, 2-(Dimethylamino)acetohydrazide. Available at: [Link]

-

SD Fine-Chem. Safety Data Sheet: N,N-DIMETHYLHYDRAZINE. Available at: [Link]

-

PubChemLite. This compound (C3H9N3O). Available at: [Link]

-

Dyakonenko, V. et al. (2024). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. International Union of Crystallography. Available at: [Link]

-

Ali, B. et al. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. Available at: [Link]

-

SpectraBase. Acetohydrazide, 2-(N-methyl-N-nitroamino)-N2-(5-nitrofurfurylideno)-. Available at: [Link]

-

PrepChem.com. Synthesis of N-methyl glycine. Available at: [Link]

-

Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. Available at: [Link]

-

Guérin, D. et al. (2003). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthesis. Available at: [Link]

-

Mezzato, F. S. et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. Available at: [Link]

-

Pozsgay, V. et al. (2001). A single-step method for the production of sugar hydrazides: intermediates for the chemoselective preparation of glycoconjugates. PubMed. Available at: [Link]

-

Fun, H.-K. et al. (2010). 2-(4-Methylanilino)acetohydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Vo, C. et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. National Center for Biotechnology Information. Available at: [Link]

-

University of Calgary. Sample IR spectra. Available at: [Link]

-

Abdur-Rashid, K. et al. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]

-

Anal, A. K. D. et al. (2008). Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. Rasayan Journal of Chemistry. Available at: [Link]

-

Vo, C. et al. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. Available at: [Link]

-

Al-Adely, K. J. et al. (2015). Synthesis route of compounds 2–9. Reagents and conditions. ResearchGate. Available at: [Link]

-

NIST. 2-(Diethylamino)acetonitrile. NIST WebBook. Available at: [Link]

-

Singh, N. et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Al-Omar, M. A. et al. (2010). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

-

LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Kurbangalieva, A. et al. (2019). A New Efficient Route to 2-Alkylsemicarbazides. MDPI. Available at: [Link]

-

Kanda, T. et al. (2019). Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and.... ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Methylanilino)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. actapharmsci.com [actapharmsci.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar [semanticscholar.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. aksci.com [aksci.com]

- 19. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-2'-deoxyuridine (BrdU) for Research Professionals

An authoritative guide for researchers, scientists, and drug development professionals on the core physicochemical properties, characterization, and application of 5-bromo-2'-deoxyuridine (BrdU), a cornerstone tool in cell proliferation and DNA synthesis analysis.

Introduction: The Role of a Thymidine Analog in Modern Research

5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, serves as an indispensable marker for the direct measurement of DNA synthesis.[1][2][3] By substituting for thymidine during the S-phase of the cell cycle, BrdU is incorporated into the DNA of actively dividing cells.[2][4] This incorporation provides a stable, covalent label that can be subsequently detected using specific monoclonal antibodies, enabling the precise identification and quantification of proliferating cells.[4] This unique characteristic has established BrdU as a fundamental tool in diverse fields, including cancer biology, neurogenesis research, developmental studies, and drug discovery.[1][5][6] This guide provides a comprehensive overview of its core properties, experimental considerations, and critical applications for the laboratory professional. It is important to note that the correct CAS Registry Number for this compound is 59-14-3 , not 37115-47-2.[1][6][7]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of BrdU's physical and chemical properties is paramount for its effective use in experimental settings, ensuring proper storage, handling, and preparation of solutions.

Chemical Identity

-

Systematic IUPAC Name: 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[8]

-

Common Synonyms: BrdU, Bromodeoxyuridine, Broxuridine, BUdR, NSC 38297[1][7]

Physicochemical Properties

BrdU is typically supplied as a white to off-white crystalline solid or powder.[5][8] Its stability and solubility are critical parameters for experimental design. While the solid form is stable for years when stored correctly, aqueous solutions are not recommended for storage longer than one day.[7]

| Property | Value | Source(s) |

| Physical State | White to pale cream crystalline powder/solid | [5][8][9] |

| Melting Point | 191-194 °C (with decomposition) | [4][6] |

| Solubility | DMSO: ~20-50 mg/mLDMF: ~20 mg/mLEthanol: ~25 mg/mLPBS (pH 7.2): ~10 mg/mLWater: 10-50 mg/mL | [4][5][6][7] |

| UV/Vis. λmax | 211, 279 nm | [7] |

| Storage | Store solid at -20°C, protected from light and moisture. | [4][6][7] |

| Stability | Solid is stable for ≥4 years at -20°C. Aqueous solutions should be made fresh. | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of BrdU.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. While specific peak assignments require reference spectra, the identity of BrdU is routinely confirmed by ¹H-NMR.[4] Spectra are publicly available for reference in databases such as PubChem.[5]

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. Reference spectra, typically acquired using a KBr wafer technique, are available for comparison.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Analysis can determine the mass of the molecular ion, confirming the compound's identity.[5]

Part 2: Core Applications in Drug Development and Research

BrdU's primary utility lies in its ability to label cells undergoing DNA replication. This has led to its widespread adoption in several key research areas.

Cell Proliferation Assays

The most common application of BrdU is in the detection and quantification of cell proliferation.[1] By adding BrdU to cell cultures (in vitro) or administering it to organisms (in vivo), researchers can specifically label cells in the S-phase.[2][4] Subsequent detection with anti-BrdU antibodies allows for the calculation of a labeling index, providing a robust measure of proliferative activity. This is crucial for evaluating the cytotoxic or cytostatic effects of potential drug candidates.[3]

Neurogenesis and Tissue Regeneration

BrdU has been instrumental in the study of adult neurogenesis and the regeneration of other tissues.[5] By administering BrdU and later sacrificing the animal, researchers can identify newly born cells in specific brain regions, like the hippocampus, and track their fate and differentiation over time.

Radiosensitization in Oncology

BrdU has been investigated as a radiosensitizing agent.[2] Its incorporation into the DNA of cancer cells makes them more susceptible to damage from radiation therapy. The bromine atom is more electron-dense than the methyl group of thymidine, which is thought to contribute to this effect. However, its clinical use for this purpose is limited by myelosuppressive toxicity at the required concentrations.[2]

The central mechanism of BrdU application involves its incorporation into DNA and subsequent immunodetection.

Caption: Logical workflow of a BrdU cell proliferation assay.

Part 3: Experimental Protocols and Methodologies

The successful use of BrdU relies on meticulous adherence to validated protocols. The most critical step is the denaturation of DNA, which is necessary to expose the incorporated BrdU for antibody binding.[10][11][12]

Preparation of BrdU Stock and Working Solutions

-

Expertise & Experience: The choice of solvent for the stock solution is critical. DMSO is commonly used due to its high solvating power and compatibility with long-term storage at -20°C. However, for in vivo use or when organic solvents may interfere with the experiment, BrdU can be dissolved directly in aqueous buffers like PBS.[7] Aqueous solutions are less stable and should be prepared fresh.[7]

Protocol: 10 mM BrdU Stock Solution in DMSO

-

Objective: To create a concentrated, stable stock solution for long-term storage.

-

Materials: 5-bromo-2'-deoxyuridine (solid), Anhydrous DMSO.

-

Procedure:

-

Under sterile conditions, dissolve 3.07 mg of BrdU in 1 mL of anhydrous DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly until fully dissolved.

-

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C for up to 6 months.

-

Protocol: BrdU Working Solution for Cell Culture

-

Objective: To prepare a final concentration for labeling cells in vitro.

-

Procedure:

-

Warm the required volume of complete cell culture medium to 37°C.

-

Dilute the 10 mM BrdU stock solution into the pre-warmed medium to a final concentration, typically 10 µM.

-

Use the working solution immediately.

-

Standard Protocol for In Vitro BrdU Labeling and Detection (Immunofluorescence)

-

Trustworthiness: This protocol is a self-validating system. A positive control (proliferating cells) and a negative control (cells not treated with BrdU) must be included to validate the specificity of the staining.

-

Cell Labeling:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Remove the existing medium and replace it with the 10 µM BrdU working solution.

-

Incubate for a period determined by the cell cycle length (e.g., 1-24 hours) at 37°C.

-

-

Fixation:

-

Remove the BrdU labeling solution and wash cells 2-3 times with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells 3 times with PBS.

-

Permeabilize with 0.1% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

-

DNA Denaturation (Critical Step):

-

Causality: The anti-BrdU antibody cannot access its epitope when the DNA is in its native double-helix conformation. Treatment with a strong acid like HCl is essential to unwind the DNA, exposing the single-stranded regions containing the incorporated BrdU.[10][12][13][14]

-

Wash cells with PBS.

-

Incubate with 2 M HCl for 30 minutes at room temperature.

-

Immediately neutralize the acid by washing 3 times with PBS or incubating with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash 3 times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

-

Mounting and Visualization:

-

Wash 3 times with PBS.

-

Mount the coverslip onto a microscope slide with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize using a fluorescence microscope.

-

Caption: Step-by-step workflow for in vitro BrdU immunofluorescence.

Part 4: Safety, Handling, and Storage

-

Authoritative Grounding: BrdU is classified as a mutagen and a potential carcinogen.[6] Its ability to substitute for thymidine can lead to mutations.[2] Therefore, it must be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling solid BrdU or its solutions.

-

Handling: Weighing of the solid powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.

-

Storage: Store solid BrdU at -20°C in a tightly sealed container, protected from light and moisture.[4][7]

-

Waste Disposal: All BrdU-contaminated materials (e.g., pipette tips, tubes, cell culture medium) must be disposed of as hazardous chemical waste according to institutional guidelines.

References

-

Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. PubMed. [Link]

-

5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035. PubChem, National Center for Biotechnology Information. [Link]

-

Antigen-Retrieval Procedure for Bromodeoxyuridine Immunolabeling with Concurrent Labeling of Nuclear DNA and Antigens Damaged by HCl Pretreatment. PMC, PubMed Central. [Link]

-

Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. Semantic Scholar. [Link]

-

BrdU Staining of Cells with Rabbit Anti-BrdU Antibody by Flow Cytometry. Bio-Rad. [Link]

-

BrdU Staining of Cells with Rabbit Anti-BrdU Antibody by Flow Cytometry. Bio-Rad Antibodies. [Link]

-

5-Bromo-2′-Deoxyuridine. MP Biomedicals. [Link]

-

Bromodeoxyuridine. Wikipedia. [Link]

-

Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. ResearchGate. [Link]

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry. [Link]

-

FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. ResearchGate. [Link]

-

A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

-

Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, RSC Publishing. [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 3. BrdU (5-bromo-2'-deoxyuridine), thymidine analog (CAS 59-14-3) (ab142567) | Abcam [abcam.com]

- 4. 5-Bromo-2'-deoxyuridine - CAS-Number 59-14-3 - Order from Chemodex [chemodex.com]

- 5. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ≥99% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 5-Bromo-2'-deoxyuridine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Antigen-Retrieval Procedure for Bromodeoxyuridine Immunolabeling with Concurrent Labeling of Nuclear DNA and Antigens Damaged by HCl Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-(Methylamino)acetohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation of 2-(Methylamino)acetohydrazide. Moving beyond a simple recitation of methods, this document details the underlying scientific rationale for the selection and application of a multi-technique analytical approach. We will explore a plausible synthetic route and then delve into the core analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, a detailed experimental protocol is provided, followed by an in-depth interpretation of predicted data to unambiguously confirm the molecular structure. This guide is designed to serve as a practical, field-proven workflow for researchers engaged in the characterization of novel small molecules.

Introduction: The Rationale for a Multi-Faceted Approach

The definitive identification of a chemical entity, particularly in the context of pharmaceutical research and development, demands an unimpeachable level of certainty. The structure of a molecule dictates its function, reactivity, and potential biological activity. Therefore, a singular analytical technique is often insufficient to provide the necessary depth of information. This guide champions a synergistic approach, where the data from orthogonal techniques are woven together to build an irrefutable case for the structure of this compound.

The choice of NMR, MS, and IR spectroscopy is deliberate. NMR provides the skeletal framework of the molecule, revealing the connectivity of atoms through space and chemical bonds. Mass spectrometry offers precise molecular weight information and valuable clues about the molecule's composition through fragmentation analysis. Infrared spectroscopy acts as a rapid and effective tool for identifying the presence of key functional groups. By integrating these techniques, we create a self-validating system where the results of one method corroborate and are corroborated by the others.

Synthesis of this compound: A Plausible Route

To elucidate the structure of a compound, one must first obtain a sample of sufficient purity. A common and effective method for the synthesis of hydrazides is the hydrazinolysis of a corresponding ester.[1][2][3] Here, we propose a two-step synthesis starting from commercially available reagents.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(methylamino)acetate

-

To a solution of ethyl chloroacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of methylamine (2.2 eq) dropwise at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-(methylamino)acetate.

Step 2: Synthesis of this compound

-

Dissolve ethyl 2-(methylamino)acetate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then to 0-4 °C to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Molecular Structure and Core Analytical Data

The proposed structure of this compound is presented below, along with a summary of its key identifiers.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 37115-47-2 | [4][5][6] |

| Molecular Formula | C₃H₉N₃O | [4][7][8] |

| Molecular Weight | 103.12 g/mol | [4][7] |

| IUPAC Name | This compound | [4] |

Spectroscopic and Spectrometric Analysis: The Core of Elucidation

The following sections detail the application and interpretation of key analytical techniques for the definitive structure confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Predicted Data and Interpretation:

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.30 | Singlet | 3H | -CH₃ | The methyl protons are adjacent to a nitrogen atom, which deshields them. They have no adjacent protons, hence a singlet. |

| ~ 3.10 | Singlet | 2H | -CH₂- | The methylene protons are deshielded by the adjacent nitrogen and the carbonyl group. They have no adjacent protons, so they appear as a singlet. |

| ~ 4.20 | Broad Singlet | 2H | -NH₂ | The primary amine protons are exchangeable and often appear as a broad singlet. |

| ~ 7.80 | Broad Singlet | 1H | -NH- (amide) | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. |

| ~ 9.00 | Broad Singlet | 1H | -NH- (methylamino) | The secondary amine proton is also exchangeable and will likely appear as a broad singlet. |

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and they may exchange with residual water in the solvent.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) in a 5 mm NMR tube.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the data to obtain a spectrum showing a single peak for each unique carbon atom.

Predicted Data and Interpretation:

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 35.0 | -CH₃ | The methyl carbon is attached to a nitrogen, placing it in this typical chemical shift region. |

| ~ 55.0 | -CH₂- | The methylene carbon is attached to a nitrogen and is alpha to a carbonyl group, resulting in a downfield shift. |

| ~ 170.0 | -C=O | The carbonyl carbon of the hydrazide functional group is significantly deshielded and appears far downfield. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum, ensuring accurate mass measurement.

Predicted Data and Interpretation:

The expected monoisotopic mass of C₃H₉N₃O is 103.0746 Da.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Rationale |

| 104.0824 | [M+H]⁺ | The protonated molecular ion, expected in ESI positive mode. |

| 73.0658 | [M+H - NH₂NH]⁺ | Loss of the terminal hydrazinyl group. |

| 58.0658 | [M+H - C(=O)NHNH₂]⁺ | Cleavage of the amide bond with loss of the hydrazide moiety. |

| 44.0498 | [CH₃NHCH₂]⁺ | Alpha-cleavage adjacent to the methylamino group. |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];"M_plus_H" [label="[C₃H₉N₃O + H]⁺\nm/z = 104.0824"]; "frag1" [label="[C₃H₇N₂O]⁺\nm/z = 88.0553"]; "frag2" [label="[C₂H₆N]⁺\nm/z = 44.0498"]; "frag3" [label="[CH₄N₃O]⁺\nm/z = 74.0354"]; "M_plus_H" -> "frag1" [label=" - NH₃ "]; "M_plus_H" -> "frag2" [label=" - CONHNH₂ "]; "M_plus_H" -> "frag3" [label=" - C₂H₄ "];

}

Caption: Predicted key fragmentation pathways for protonated this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Experimental Protocol:

-

Prepare the sample for analysis, for example, as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present.

Predicted Data and Interpretation:

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3350-3200 | Strong, Broad | N-H stretching | Overlapping stretches from the -NH₂, -NH- (amide), and -NH- (methylamino) groups. The presence of a doublet in this region would be indicative of the primary amine. |

| 2950-2850 | Medium | C-H stretching | Aliphatic C-H bonds in the methyl and methylene groups. |

| ~1650 | Strong | C=O stretching (Amide I) | Characteristic strong absorption for the carbonyl group in the hydrazide. |

| ~1550 | Medium | N-H bending (Amide II) | Bending vibration of the N-H bond in the amide group. |

| ~1450 | Medium | C-H bending | Bending vibrations of the methyl and methylene groups. |

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between the different analytical techniques.

Caption: A comprehensive workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is achieved with a high degree of confidence through the systematic and integrated application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. This multi-technique approach ensures the scientific rigor required for the unambiguous characterization of this and other novel chemical entities.

References

-

PubChem. 2-(Dimethylamino)acetohydrazide. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C3H9N3O). [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 11(2), 583-594. [Link]

- Google P

-

ACD/Labs. NMR Prediction. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. Mass Spectrometry. [Link]

-

El-Sayed, W. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. ARKIVOC, 2013(3), 113-123. [Link]

- Google Patents. A kind of synthetic method of acethydrazide.

- Google Patents.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN106977420A - A kind of synthetic method of acethydrazide - Google Patents [patents.google.com]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

The Synthetic Versatility of 2-(Methylamino)acetohydrazide: A Technical Guide to its Reactivity Profile

Introduction: A Multifaceted Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and synthetic chemistry, the demand for versatile and reactive building blocks is perpetual. 2-(Methylamino)acetohydrazide, also known as sarcosine hydrazide, emerges as a molecule of significant interest. Its structure uniquely combines a secondary amine (the N-methylamino group) and a hydrazide moiety, offering multiple points for chemical modification. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, the nuanced reactivity of its functional groups, and its application as a precursor to a diverse array of chemical entities, particularly heterocyclic systems. This document is designed to be a practical resource, elucidating the "why" behind experimental choices and providing a foundation for the rational design of synthetic routes.

Synthesis and Structural Considerations

The most common and practical synthesis of this compound involves the hydrazinolysis of an ester of N-methylglycine (sarcosine). This straightforward approach leverages the high nucleophilicity of hydrazine hydrate to displace the alkoxy group of the ester.

Proposed Synthetic Protocol: Synthesis of this compound

-

Esterification of Sarcosine: N-methylglycine (sarcosine) is first converted to its methyl or ethyl ester. A standard method is the Fischer esterification, where sarcosine is refluxed in an excess of the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride). The reaction is driven to completion by the removal of water.

-

Hydrazinolysis of the Sarcosine Ester: The resulting sarcosine ester is then reacted with hydrazine hydrate. The ester is typically dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added, often in a slight excess. The reaction mixture is stirred, and the progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, this compound, can then be isolated and purified by standard laboratory techniques, such as crystallization or column chromatography.

The Reactivity Landscape: A Tale of Three Nitrogens

The chemical behavior of this compound is dictated by the interplay of its three nitrogen atoms, each possessing a lone pair of electrons and thus nucleophilic character. However, their reactivity is not identical, being influenced by both steric and electronic factors.

-

The Terminal Hydrazide Nitrogen (-NH2): This primary amine is generally the most nucleophilic and least sterically hindered nitrogen in the molecule. It is the primary site of reaction with electrophiles like aldehydes, ketones, and acylating agents.

-

The Internal Hydrazide Nitrogen (-NH-): The nucleophilicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. Its lone pair is delocalized through resonance with the carbonyl oxygen, making it less available for nucleophilic attack.

-

The N-Methylamino Nitrogen (-NH(CH3)): As a secondary amine, this nitrogen is also nucleophilic. Its reactivity is comparable to other secondary alkylamines. The methyl group provides a slight electron-donating inductive effect, enhancing its nucleophilicity compared to a primary amine. However, it is more sterically hindered than the terminal hydrazide nitrogen.

The relative nucleophilicity of these nitrogens dictates the regioselectivity of many reactions, a crucial consideration for synthetic planning.

Core Reactions and Mechanistic Insights

Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The reaction of this compound with aldehydes and ketones is a robust and high-yielding transformation that proceeds at the terminal -NH2 group to form N'-(alkylidene/arylidene)-2-(methylamino)acetohydrazides (hydrazones). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration.[1][2]

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the aldehyde or ketone (1-1.1 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Upon completion, the hydrazone product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

Acylation Reactions: Targeting the Terminal Amine

Acylation of this compound, for instance with acyl chlorides or anhydrides, selectively occurs at the more nucleophilic terminal -NH2 group.[3][4] This reaction provides a straightforward route to N-acyl-N'-(methylaminoacetyl)hydrazines. It is important to note that under certain conditions, such as the use of carboxylic acids as solvents at elevated temperatures, unintended acylation can occur as a side reaction.[3][5]

-

Dissolve this compound (1 equivalent) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to act as an acid scavenger.

-

Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1 equivalent) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent in vacuo. The product can be purified by crystallization or column chromatography.

Alkylation Reactions: Exploring the Nitrogen Nucleophiles

While the terminal hydrazide nitrogen is the most nucleophilic, selective alkylation at any of the three nitrogen atoms can be challenging and often requires careful control of reaction conditions and the use of protecting groups. The N-methylamino group can also undergo alkylation, particularly under conditions that favor its nucleophilicity or when the hydrazide moiety is protected. General methods for the selective alkylation of hydrazines often involve the formation of a nitrogen anion using a strong base.[6]

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its use as a precursor for a wide variety of heterocyclic compounds. The hydrazones derived from it are particularly valuable intermediates.

Hydrazones derived from 1,3-dicarbonyl compounds can undergo intramolecular cyclization to form pyrazole derivatives.

The N-acylated derivatives of this compound can be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid) to yield 1,3,4-oxadiazoles.

Cyclization reactions of hydrazide derivatives can also lead to the formation of triazine ring systems.[7]

Stability and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion: A Versatile Tool for Chemical Innovation

This compound presents a rich and varied reactivity profile that makes it a valuable building block in organic synthesis. Its multiple nucleophilic centers, when their reactivity is carefully managed, allow for the construction of a diverse range of molecular architectures. From the straightforward formation of hydrazones to its use as a linchpin in the synthesis of complex heterocyclic systems, this compound offers a wealth of opportunities for the design and development of novel chemical entities with potential applications in pharmaceuticals and materials science. This guide has aimed to provide a foundational understanding of its chemical behavior, empowering researchers to harness its synthetic potential with confidence and creativity.

References

-

Salim, E., Kumar, S., Chari, M. A., & Butcher, R. J. (2009). 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3057. [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140–142. [Link]

-

PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-(METHYLAMINO) ETHANOL. Retrieved from [Link]

-

Gomha, S. M., & Khalil, K. D. (2012). Reaction of acetohydrazide 12 with aromatic aldehydes. ResearchGate. [Link]

-

Liu, F., Stephen, A. G., Adamson, C. S., Gousset, K., Aman, M. J., Freed, E. O., Fisher, R. J., & Burke, T. R., Jr. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165–5168. [Link]

-

Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2020). Synthesis of heterocyclic compounds by cyclization of Schiff bases prepared from capric acid hydrazide and study of biological activity. ResearchGate. [Link]

-

Zarei, M., Adib, M., & Mohammadi, M. (2022). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PeerJ, 10, e13328. [Link]

-

Guerin, D. J., & Miller, S. J. (2002). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Organic Letters, 4(13), 2137–2139. [Link]

-

Al-Sultani, K. H. A., & Abdul-Rida, N. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 153. [Link]

-

Alberola, A., Andrés, J. M., González, A., Pedrosa, R., & Vicente, M. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2000(5), 78–86. [Link]

-

Reso, A., & Arora, P. S. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Current protocols in chemical biology, 4(2), 113–130. [Link]

-

Kletskov, A. V., Plotnikov, E. V., & Kurbatov, S. V. (2018). A comparison of pKa values for Ar-NH 2 and some hydrazides. ResearchGate. [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

-

Al-Omran, F., Abdel-Khalik, M. M., & El-Khair, A. A. (1998). N-amino-2-pyridones from acetohydrazide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (2), 353–358. [Link]

-

PubChem. (n.d.). 2-(dimethylamino)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, F., Stephen, A. G., Adamson, C. S., Gousset, K., Aman, M. J., Freed, E. O., Fisher, R. J., & Burke, T. R., Jr. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. [Link]

-

Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. [Link]

-

Mayr, H., Breugst, M., & Ofial, A. R. (2011). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 76(18), 7487–7500. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Al-Dhmani, S. M. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. International Journal of Molecular Sciences, 23(21), 13063. [Link]

-

Cindrić, M., & Stilinović, V. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6876. [Link]

-

Al-Zaydi, K. M. (2007). Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 378–386. [Link]

-

Li, Y., Wang, Y., Zhang, J., & Wang, J. (2017). Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels–Alder Adducts. Organic Letters, 19(3), 540–543. [Link]

-

Li, L., Li, Y., & Li, L. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of The American Society for Mass Spectrometry, 24(12), 1936–1944. [Link]

-

Popiołek, Ł. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4993. [Link]

-

Rashidian, M., Kumar, S., & Kálai, T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(8), 1275–1284. [Link]

-

PubChem. (n.d.). Acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, January 8). Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide) [Video]. YouTube. [Link]

-

Dana Bioscience. (n.d.). This compound dihydrochloride 250mg. Retrieved from [Link]

-

Trofimov, B. A., Schmidt, E. Y., & Ushakov, I. A. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Molecules, 27(19), 6701. [Link]

-

Jamrógiewicz, M., & Wielgomas, B. (2022). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. Pharmaceuticals, 15(12), 1493. [Link]

-

Lambert, I., Dejardin, S., & Giffaut, M. (2007). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]

Sources

- 1. 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Biological Potential of Novel Acetohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetohydrazide Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the search for novel molecular scaffolds that exhibit a wide range of biological activities is a perpetual endeavor. Among these, the hydrazide and its hydrazone derivatives (R-CO-NH-N=CH-R') have emerged as a "privileged" structural motif.[1][2][3][4] The acetohydrazide core, in particular, serves as a versatile building block for the synthesis of compounds with significant therapeutic potential. The unique electronic and structural features of the hydrazide-hydrazone moiety, including its hydrogen bonding capability and conformational flexibility, allow for effective interaction with a variety of biological targets.[5][6]

This technical guide provides an in-depth exploration of the biological potential of novel acetohydrazide derivatives, focusing on their most prominent applications as antimicrobial and anticancer agents. We will delve into their mechanisms of action, present quantitative data from recent studies, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a foundational resource for researchers engaged in the design, synthesis, and screening of this promising class of compounds.

Synthesis Strategies for Novel Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives, particularly hydrazones, is often straightforward and efficient. The most common method involves a condensation reaction between an acetohydrazide and a variety of substituted aldehydes or ketones. This reaction is typically performed under mild conditions, often with catalytic amounts of acid.

Recent advancements have focused on developing more sustainable and efficient "green" synthesis protocols. For instance, the use of L-proline as an organocatalyst has been shown to produce high yields in shorter reaction times under mild conditions, highlighting a move towards environmentally benign methodologies in pharmaceutical chemistry.[7] The general synthetic scheme allows for extensive structural diversification, enabling the exploration of structure-activity relationships (SAR) by modifying the substituents on either side of the core scaffold.[5][6]

Key Biological Activities and Mechanisms of Action

The functional versatility of the acetohydrazide scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[1][2][8] This guide will focus on two of the most significant and well-researched areas: antimicrobial and anticancer activities.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[9] Acetohydrazide derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[6][9][10]

Mechanism of Action: The antimicrobial effects of these compounds are believed to be multifactorial. The hydrazide-hydrazone moiety can act as a chelating agent, sequestering metal ions essential for bacterial enzyme function. Other proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of critical enzymes involved in DNA replication and metabolism.[6][11] For example, some quinoline hydrazone derivatives have been shown to inhibit DNA gyrase and glucosamine-6-phosphate synthase, key enzymes for DNA synthesis and cell wall formation, respectively.[11]

Caption: Potential antimicrobial mechanisms of acetohydrazide derivatives.

Table 1: Antimicrobial Activity of Selected Acetohydrazide Derivatives

| Compound ID | Organism | Activity Metric (MIC in µg/mL) | Reference |

| Compound 6d (Fluoro-substituted) | E. coli | 16 (Zone of Inhibition in mm) | [12] |

| Compound 6d (Fluoro-substituted) | S. aureus | 15 (Zone of Inhibition in mm) | [12] |

| Compound 6d (Fluoro-substituted) | C. albicans | 18 (Zone of Inhibition in mm) | [12] |

| Compound 5f (Hydroxyl-substituted) | E. coli | 2.5 | [6] |

| Compound 5c (Bromo-substituted) | B. subtilis | 2.5 | [6] |

Note: Data is compiled from multiple sources for illustrative purposes.

Anticancer Activity

The hydrazide-hydrazone scaffold is a prominent feature in many compounds designed as anticancer agents.[5][13][14] Their cytotoxic activity has been demonstrated against a wide array of human cancer cell lines, including colon, prostate, lung, breast, and neuroblastoma.[5][13][15]

Mechanism of Action: The anticancer mechanisms of acetohydrazide derivatives are diverse. One notable mechanism is the activation of procaspase-3, a key executioner enzyme in the apoptotic pathway. Certain derivatives can relieve the zinc-mediated inhibition of procaspase-3, leading to its activation and subsequent induction of cancer cell apoptosis.[13] Other reported mechanisms include the induction of cell cycle arrest, typically at the G1 phase, and the modulation of key signaling proteins like p27kip1.[5] Furthermore, metabolic activation of the hydrazide moiety by enzymes such as cytochrome P450 can generate reactive intermediates that contribute to cytotoxicity.[16]

Caption: General workflow for screening novel acetohydrazide derivatives.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17][18]It is considered a gold-standard quantitative method. [17] Materials:

-

Test compound (acetohydrazide derivative) stock solution in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate bacterial culture (e.g., S. aureus, E. coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile saline and 0.5 McFarland turbidity standard.

-

Positive control (standard antibiotic, e.g., Ciprofloxacin).

-